molecular formula CH3(CH2)9SH<br>C10H21SH<br>C10H22S B086614 1-Decanethiol CAS No. 143-10-2

1-Decanethiol

Cat. No.: B086614
CAS No.: 143-10-2
M. Wt: 174.35 g/mol
InChI Key: VTXVGVNLYGSIAR-UHFFFAOYSA-N
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Description

1-Decanethiol, also known as decyl mercaptan and decanethiol, is an organic compound with the chemical formula C10H21SH. It is a colorless liquid with a strong, unpleasant odor. This compound is a member of the class of compounds known as thiols, which are characterized by the presence of a sulfur atom bound to a hydrogen atom. Because of its strong odor, it is used as a component of many fragrances and as a component of some flavorings. This compound is also used in the synthesis of other compounds and as a reagent in various laboratory reactions.

Scientific Research Applications

  • Entrapment in Hydrogen-Bonded Templates : 1-Decanethiol has been studied for its interaction with a bimolecular self-assembled network. Perdigão et al. (2009) used scanning tunneling microscopy to investigate the deposition of this compound onto a bimolecular network, revealing a new phase in which decanethiol molecules are trapped in a parallelogram arrangement, providing insights into supramolecular and substrate-adsorbate interactions (Perdigão, Staniec, Champness, & Beton, 2009).

  • Effect of Temperature on Self-Assembled Monolayers : The impact of temperature on the structure of self-assembled monolayers (SAMs) of decanethiol has been explored. Yamada, Wano, and Uosaki (2000) found that higher solution temperatures resulted in larger well-ordered domains of decanethiol on Au(111) surfaces (Yamada, Wano, & Uosaki, 2000).

  • Molecular Insertion into SAMs : Fuchs and Weiss (2007) demonstrated the insertion of 1,10-decanedithiol molecules into decanethiolate SAMs on Au{111}, highlighting the potential for creating specific molecular arrangements in SAMs (Fuchs & Weiss, 2007).

  • Electrochemical Adsorption and Desorption : Sumi, Wano, and Uosaki (2003) investigated the electrochemical characteristics of Au(111) electrodes in the presence of decanethiol, observing oxidative adsorption and reductive desorption processes (Sumi, Wano, & Uosaki, 2003).

  • Corrosion Inhibition : Belarbi et al. (2019) explored decanethiol as a corrosion inhibitor for carbon steels in CO2 environments, demonstrating its effectiveness in preventing corrosion, which is significant for applications in the oil and gas industry (Belarbi et al., 2019).

  • Tip Contamination in Atomic Force Microscopy : Nie and McIntyre (2007) studied the effects of this compound contamination on atomic force microscopy tips, providing insights into the challenges of imaging and measurement at the nanoscale (Nie & McIntyre, 2007).

  • Formation of Low-Density Phases : Picraux, Zangmeister, and Batteas (2006) investigated the formation of low-density, flat-lying decanethiol phases on gold, which has implications for understanding the behavior of thiol-based SAMs (Picraux, Zangmeister, & Batteas, 2006).

  • Patterning of SAMs on Silver : Gillen et al. (1994) demonstrated a method for patterning self-assembled monolayers of decanethiol on silver, a technique useful for semiconductor and biosensor device fabrication (Gillen, Wight, Bennett, & Tarlov, 1994).

  • Electron Transport through Alkanethiolate Films : Stolarczyk and Bilewicz (2006) explored the efficiency of electron transport through alkanethiolate films decorated with gold nanoclusters, shedding light on the electrical properties of these films (Stolarczyk & Bilewicz, 2006).

  • Electrochemical Studies with Methylene Blue : Barou et al. (2012) conducted electrochemical studies of methylene blue at decanethiol-modified electrodes, contributing to our understanding of the interaction between organic molecules and modified surfaces (Barou, Bouvet, Heintz, & Meunier‐Prest, 2012).

Safety and Hazards

1-Decanethiol is considered hazardous. It can cause serious eye damage and may cause respiratory irritation . It is also very toxic in contact with skin and toxic if swallowed . It is incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid .

Relevant Papers The paper “Low energy electron interactions with this compound self-assembled monolayers on Au (111)” discusses the interaction of 80 eV electrons with this compound SAMs on Au (111) surfaces . Another paper titled “Impact of gold-1-decanethiol-SAM formation and removal cycles on the surface properties of polycrystalline gold and SAM quality” studies the impact of this compound SAM formation and removal cycles on polycrystalline Au surfaces .

Mechanism of Action

Target of Action

1-Decanethiol, also known as Decyl mercaptan or 1-Mercaptodecane , primarily targets the fatty acid synthesis pathway . It catalyzes the first condensation reaction which initiates fatty acid synthesis . It also acts as a corrosion inhibitor on copper-nickel (CuNi) alloy .

Mode of Action

This compound interacts with its targets by adding two carbons from malonyl-ACP to an acyl acceptor . This interaction initiates the fatty acid synthesis process . It also modifies the surface of silver when blended with mercaptohexanol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . The compound’s action initiates this pathway, potentially influencing the total rate of fatty acid production .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight of 174347 , may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action include the initiation of fatty acid synthesis and the modification of surfaces for certain applications . It can also produce toxic and flammable vapors when it reacts with water, steam, or acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts violently with strong oxidizing agents such as calcium hypochlorite (Ca (OCl)2), forming toxic fumes of SOx . It may also react with hydrides to form flammable H2 gas .

Biochemical Analysis

Cellular Effects

1-Decanethiol has been shown to affect the morphology of adipose-derived stromal cells. The initial attachment and cell morphology on SAMs/Au was regulated by the surface chemistry

Molecular Mechanism

It is known to form a self-assembled monolayer (SAM) on various substrates , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules. Specific mechanisms such as enzyme inhibition or activation and changes in gene expression have not been reported.

Temporal Effects in Laboratory Settings

The impact of this compound SAM formation and removal cycles on polycrystalline Au surfaces and SAM quality was studied . The surface properties remained almost unaffected after the first few cycles, indicating that the cyclic treatment removed the most reactive gold surface sites, until a rather stable surface resulted, which guaranteed highly reproducible SAM formation .

Properties

IUPAC Name

decane-1-thiol
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InChI

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

VTXVGVNLYGSIAR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCS
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Molecular Formula

CH3(CH2)9SH, C10H21SH, C10H22S
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DSSTOX Substance ID

DTXSID7059727
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Molecular Weight

174.35 g/mol
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Physical Description

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor.
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Boiling Point

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F
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Flash Point

209 °F (NIOSH, 2023), 98 °C, 209 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84
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Vapor Density

Relative vapor density (air = 1): 6.0
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Vapor Pressure

0.03 [mmHg], Vapor pressure, Pa at 20 °C:
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CAS No.

143-10-2, 30174-58-4
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Melting Point

-15 °F (NIOSH, 2023), -26 °C, -15 °F
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Synthesis routes and methods

Procedure details

Also, decanethiol (C10H21SH) was used as a self-assembling compound. Namely, 80 mM of decanethiol were dissolved in 20 ml of n-hexane, whereby a 4-mM decanethiol/n-hexane solution was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Q & A

Q1: How does 1-decanethiol interact with gold surfaces?

A1: this compound forms strong, stable bonds with gold surfaces through the sulfur atom in its thiol group. This interaction leads to the formation of well-ordered self-assembled monolayers (SAMs). [, , , , , , , , , , , ] The alkyl chain of the molecule then aligns itself away from the surface, creating a hydrophobic layer. [, , , , , , , , , , , ]

Q2: Can the properties of the gold surface be modified by the formation of this compound SAMs?

A2: Yes, the formation of this compound SAMs on gold surfaces can significantly alter the surface properties. For instance, the work function of the gold surface can be tuned by varying the surface composition of mixed monolayers containing this compound and its fluorinated analogue. [] This modification can influence charge injection properties, which is relevant in applications like organic light-emitting diodes. []

Q3: Does this compound interact with other materials besides gold?

A3: While this compound is known for its strong affinity to gold, research also demonstrates its interaction with other materials. For instance, it can be used to modify silver surfaces to create hydrophobic coatings. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H22S, and its molecular weight is 174.36 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound SAMs?

A5: Several spectroscopic techniques are employed to characterize this compound SAMs. These include:

  • Reflection Absorption Infrared Spectroscopy (RAIRS): This technique helps identify the vibrational modes of molecules within the SAM and provides information about the orientation and conformation of the alkyl chains. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements present in the SAM, confirming the presence of sulfur and its bonding environment. [, , ]
  • Low Energy Electron Diffraction (LEED): This technique helps determine the long-range order and structure of the SAM, revealing the arrangement of molecules on the surface. [, ]

Q6: How does the chain length of alkanethiols affect the stability of the SAMs they form on gold?

A6: Studies using dynamic force spectroscopy have shown that the stability and adhesive properties of alkanethiol SAMs on gold increase with increasing chain length. [] This effect is attributed to the greater van der Waals interactions between longer alkyl chains, resulting in a more tightly packed and stable monolayer. []

Q7: Are there methods to control the deposition of phospholipid films onto this compound-coated surfaces?

A7: Yes, studies utilizing techniques like quartz crystal microbalance and atomic force microscopy have shown that the ionic strength of the solution plays a crucial role in controlling the deposition of phospholipid bilayers onto this compound coated gold surfaces. []

Q8: Can this compound be used to modify the catalytic activity of metal nanoparticles?

A8: Yes, research has shown that this compound can be used to modify the catalytic activity of metal nanoparticles. For example, cobalt phthalocyaninetetrasulfonate (CoPcTs) bound to cationic latexes catalyzed the autoxidation of this compound dispersed in water. [] The rate of this reaction was found to be significantly faster than the rate observed with CoPcTsNa4 in aqueous solution. []

Q9: How is molecular dynamics (MD) simulation used to study this compound SAMs?

A9: MD simulations provide valuable insights into the dynamic behavior of this compound SAMs. They help analyze factors influencing SAM formation, like the effects of concentration, chain length, functional groups, and external electric fields. [] Simulations can also model the interaction of gas molecules like neon with this compound monolayers. [, ]

Q10: How does the structure of the thiol molecule influence the phase transfer efficiency of gold nanoparticles from water to toluene?

A10: Studies have demonstrated that both the chain length and steric accessibility of the functional group in thiol modifiers significantly influence the phase transfer efficiency of gold nanoparticles from water to toluene. [] For instance, 1,1-dimethyldecanethiol, with its bulky functional group, exhibited ineffective surface modification and poor phase transfer compared to thiols like this compound, 1-dodecanethiol, and 1-tetradecanethiol. []

Q11: How does the presence of this compound affect the stability of gold nanoparticles?

A11: The presence of this compound as a stabilizing ligand can impact the stability of gold nanoparticles in different media. For instance, gold nanoparticles modified with this compound exhibited good stability in toluene. []

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